

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ensartinib

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensartinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis pathway of **ensartinib**. Additionally, it includes key experimental data, detailed protocols for relevant assays, and a visualization of its mechanism of action through the ALK signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.

Chemical Structure and Properties

Ensartinib, with the IUPAC name 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide, is a complex small molecule with the chemical formula C₂₆H₂₇Cl₂FN₆O₃.[3] Its structure is characterized by a central pyridazine carboxamide core, a chiral (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group, and a substituted phenyl ring bearing a (3R,5S)-3,5-dimethylpiperazine-1-carbonyl moiety.



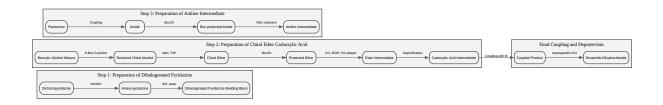
Property	Value	Source
Molecular Formula	C26H27Cl2FN6O3	[3]
Molecular Weight	561.44 g/mol	[4]
CAS Number	1370651-20-9	[4]
Appearance	Solid	[5]
Solubility	Insoluble in water. Soluble in DMSO and Ethanol.	[6]
SMILES	CINVALID-LINKN INVALID-LINK C3">C@@HC4=C(CI)C(F)=C C=C4CI	
InChI	InChI=1S/C26H27CI2FN6O3/c 1-13-11-35(12-14(2)31- 13)26(37)16-4-6-17(7-5-16)32- 25(36)20-10-21(24(30)34-33- 20)38-15(3)22-18(27)8-9- 19(29)23(22)28/h4-10,13- 15,31H,11-12H2,1-3H3, (H2,30,34) (H,32,36)/t13-,14+,15-/m1/s1	

Synthesis Pathway

The synthesis of **ensartinib** can be accomplished through a multi-step process, which can be broadly divided into the preparation of three key intermediates followed by their coupling and final deprotection.

Diagram of Ensartinib Synthesis Pathway





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Caption: Overall synthetic route for **ensartinib** dihydrochloride.

Detailed Experimental Protocol for Synthesis

The synthesis of **ensartinib** dihydrochloride is a three-step process involving the preparation of key intermediates: **Ensartinib** Amino Pyridazine and **Ensartinib** Carboxylic Acid, followed by their coupling and salt formation.[7]

Step 1: Preparation of **Ensartinib** Amino Pyridazine

- Amination of Dichloropyridazine: Dichloropyridazine is treated with ammonium hydroxide in a nucleophilic aromatic substitution (SNAr) reaction to yield the corresponding aminopyridazine in approximately 82% yield.[7]
- Dihalogenation: The resulting amino-pyridazine undergoes bromination under basic conditions to afford the dihalogenated pyridazine building block. This step proceeds with a reported yield of 35%.[7]

Step 2: Preparation of Ensartinib Carboxylic Acid



- Resolution of Benzylic Alcohol: A racemic mixture of the benzylic alcohol is resolved using N-Boc-D-proline via standard esterification conditions to provide the desired chiral alcohol with a 51% yield.[7]
- Ether Formation: The resolved alcohol is then reacted with the dihalogenated pyridazine from Step 1 in the presence of sodium hydride in tetrahydrofuran (THF). This substitution reaction yields the chiral ether intermediate in 38% yield.[7]
- Protection and Carbonylation: The amino group of the ether intermediate is protected with a di-tert-butyl dicarbonate (Boc) group. This is followed by a metal-catalyzed carbonylative insertion in ethanol to form an ester.[7]
- Saponification: The ester is then saponified to yield the corresponding carboxylic acid intermediate.[7]

Step 3: Final Assembly and Salt Formation

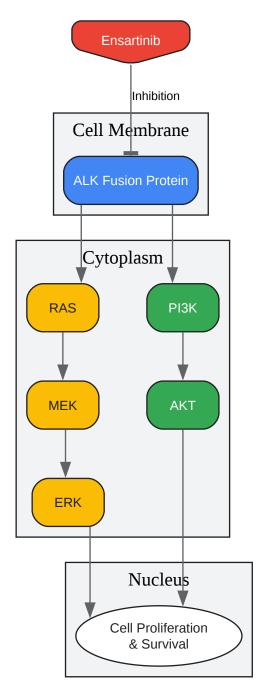
- Amide Formation and Reduction: A piperazine derivative is first coupled with a suitable carboxylic acid to form an amide. The resulting amide is then Boc-protected, and a nitro group is reduced to an aniline.[7]
- Final Coupling: The aniline intermediate is then coupled with the carboxylic acid prepared in Step 2.[7]
- Deprotection and Salt Formation: The final coupled product is treated with isopropanolic hydrochloric acid to remove the Boc protecting groups and to form the dihydrochloride salt of ensartinib.[7]

Mechanism of Action and Signaling Pathway

Ensartinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) protein and its various mutated forms.[8] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, which produces a constitutively active ALK fusion protein. This aberrant kinase activity drives downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, promoting cancer cell proliferation and survival.[9][10] **Ensartinib** binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[10]



Diagram of Ensartinib's Effect on the ALK Signaling Pathway



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